molecular formula C13H16N2O4S B345229 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole CAS No. 352444-74-7

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole

Cat. No.: B345229
CAS No.: 352444-74-7
M. Wt: 296.34g/mol
InChI Key: IMSLDUZXRQTEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an imidazole ring substituted with a 2-ethyl group and a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)sulfonyl-2-ethylimidazole can be compared with similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

352444-74-7

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-ethylimidazole

InChI

InChI=1S/C13H16N2O4S/c1-4-13-14-7-8-15(13)20(16,17)12-9-10(18-2)5-6-11(12)19-3/h5-9H,4H2,1-3H3

InChI Key

IMSLDUZXRQTEII-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC

solubility

32.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.